{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Overview
Description
{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (herein referred to as 5-bromo-MTA) is an organic compound with a variety of applications in the field of scientific research. It is a colorless, volatile liquid with a molecular formula of C6H7BrN2O and a molecular weight of 219.05 g/mol. The compound has been studied extensively due to its ability to act as a ligand and to form complexes with other molecules. It has been used in the synthesis of a variety of compounds and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Physicochemical Properties and Synthesis
- A study detailed the alkylation process of similar furan-triazole derivatives, leading to compounds with high yield. These compounds exhibited antibacterial activity against various strains, suggesting potential for further investigation against multi-resistant strains of microorganisms (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Anticancer Activity
- Novel aziridine-1,2,3-triazole hybrid derivatives were synthesized and evaluated for their anticancer activity against human leukemia and hepatoma cells, with some compounds showing high efficiency. This underscores the potential for developing new anticancer agents based on this scaffold (Synthetic Communications, 2017).
Catalytic Applications
- Tris(triazolyl)methanol derivatives, closely related to the queried compound, have been used to create highly active catalysts for Huisgen 1,3-dipolar cycloadditions, indicating their utility in facilitating chemical reactions under mild conditions (Organic Letters, 2009).
Antimicrobial Activity
- Some derivatives have demonstrated high antimicrobial activity, synthesized using the click chemistry approach. This highlights the potential of such compounds in developing new antimicrobial agents (Russian Journal of General Chemistry, 2017).
Corrosion Inhibition
- Triazole derivatives, including those structurally similar to the queried compound, have been explored as corrosion inhibitors for mild steel in acidic media, demonstrating the practical applications of these compounds beyond biomedical research (Corrosion Science, 2017).
properties
IUPAC Name |
[1-[(5-bromofuran-2-yl)methyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2/c9-8-2-1-7(14-8)4-12-3-6(5-13)10-11-12/h1-3,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIWBZYDOQWZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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